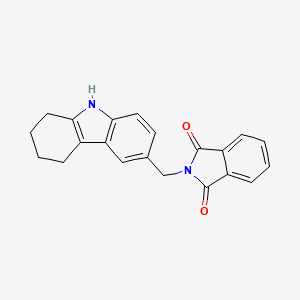
2-(2,3,4,9-tetrahydro-1H-carbazol-6-ylmethyl)-1H-isoindole-1,3(2H)-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“(2,3,4,9-Tetrahydro-1h-carbazol-6-ylmethyl)amine” is a fine chemical that can be used as a scaffold for the synthesis of various other compounds . It has been shown to be a useful intermediate in the synthesis of pharmaceuticals and research chemicals .
Molecular Structure Analysis
The molecular formula of “(2,3,4,9-Tetrahydro-1h-carbazol-6-ylmethyl)amine” is C13H16N2 . The InChI code is 1S/C13H16N2/c14-8-9-5-6-13-11(7-9)10-3-1-2-4-12(10)15-13/h5-7,15H,1-4,8,14H2 .Physical And Chemical Properties Analysis
The molecular weight of “(2,3,4,9-Tetrahydro-1h-carbazol-6-ylmethyl)amine” is 200.28 .科学的研究の応用
Synthesis and Characterization
The study of organic compounds related to 2-(2,3,4,9-tetrahydro-1H-carbazol-6-ylmethyl)-1H-isoindole-1,3(2H)-dione often involves their synthesis and structural characterization. Research in this area focuses on developing novel organic compounds with potential applications in materials science and pharmaceuticals. For instance, the synthesis of related compounds, such as N-(1H-1,2,3-Benzotriazol-1-ylmethyl)phthalimide and N-(Imidazol-1-ylmethyl)phthalimide, showcases the methods used to create derivatives with specific structural features, highlighting the versatility of these compounds in various scientific applications (Wang, Jian, & Liu, 2008).
Photophysical Properties
The photophysical properties of similar compounds are of significant interest, particularly for their potential use in optoelectronic devices and sensors. A study on the synthesis and photophysical properties of a novel phthalimide derivative explores these aspects in depth, providing insights into the solvatochromic behavior and dipole moments of such compounds. This research could pave the way for the development of advanced materials for electronic and photonic applications (Akshaya et al., 2016).
Molecular Interactions and Chemical Reactivity
Understanding the molecular interactions and chemical reactivity of compounds structurally related to 2-(2,3,4,9-tetrahydro-1H-carbazol-6-ylmethyl)-1H-isoindole-1,3(2H)-dione is crucial for their application in synthetic chemistry and drug design. Studies involving the characterization of these compounds through NMR spectroscopy and their reactions with various dienophiles offer valuable information on their chemical behavior and potential as intermediates in the synthesis of more complex molecules (Dioukhane et al., 2021).
Applications in Organic Electronics
The design and synthesis of molecules based on isoindole-1,3-dione structures for use in organic electronics represent another important area of research. These compounds, with varied donor components, have been studied for their suitability in organic field-effect transistor (OFET) devices, highlighting their potential in the development of high-performance electronic materials (Patil et al., 2015).
Safety and Hazards
将来の方向性
特性
IUPAC Name |
2-(6,7,8,9-tetrahydro-5H-carbazol-3-ylmethyl)isoindole-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N2O2/c24-20-15-6-1-2-7-16(15)21(25)23(20)12-13-9-10-19-17(11-13)14-5-3-4-8-18(14)22-19/h1-2,6-7,9-11,22H,3-5,8,12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCBFCGKPOYZRHU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C3=C(N2)C=CC(=C3)CN4C(=O)C5=CC=CC=C5C4=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2,3,4,9-tetrahydro-1H-carbazol-6-ylmethyl)-1H-isoindole-1,3(2H)-dione | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


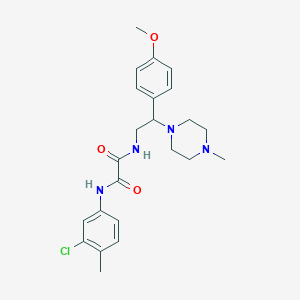
![6-[5-(5,6-Dimethylpyrimidin-4-yl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-3-methyl-1,2,3,4-tetrahydropyrimidine-2,4-dione](/img/structure/B2961379.png)
![3-(2-chlorophenyl)-5-methyl-N-propyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2961380.png)

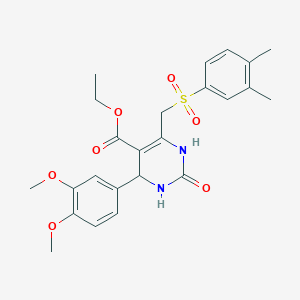
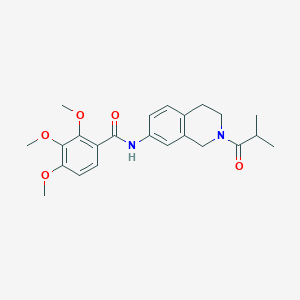

![N-(benzo[d][1,3]dioxol-5-yl)-2-((5-(2-phenoxyacetamido)-1,3,4-thiadiazol-2-yl)thio)acetamide](/img/structure/B2961392.png)
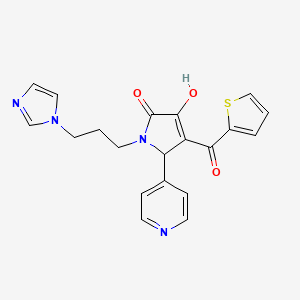
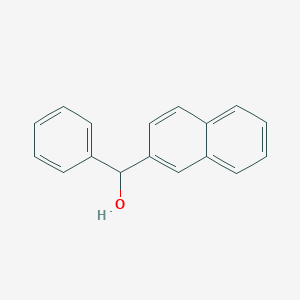
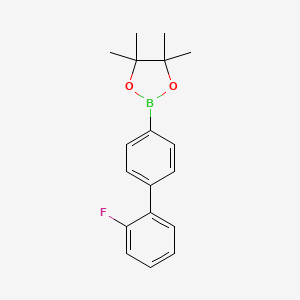
![benzo[d][1,3]dioxol-5-yl(3-((1-methyl-1H-imidazol-2-yl)sulfonyl)azetidin-1-yl)methanone](/img/structure/B2961399.png)
![(5-Chlorothiophen-2-yl)(4-(7,8,9,10-tetrahydropyrazino[1,2-b]indazol-1-yl)piperazin-1-yl)methanone](/img/structure/B2961400.png)